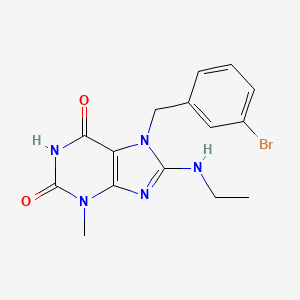

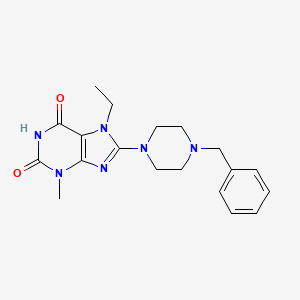

![molecular formula C18H26N2O5 B2782889 N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396785-35-5](/img/structure/B2782889.png)

N-(3,4-dimethoxybenzyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Microwave Assisted Synthesis and Antiviral Activity

Microwave-assisted synthesis has been applied to create novel compounds with antiviral activities, including those against influenza viruses. One study highlighted the synthesis of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds, demonstrating significant inhibitory effects against influenza A and B viruses, acting as fusion inhibitors by preventing the hemagglutinin conformational change at low pH (Göktaş et al., 2012).

Enantioselective Synthesis and Antineoplastic Activity

Enantioselective synthesis techniques have been utilized to produce dibenzoazaspiro compounds with preliminary antineoplastic activity against drug-resistant leukemias. These compounds have shown to significantly reduce the viability of chronic myeloid leukemia cells, especially demonstrating a collateral sensitivity effect on multidrug-resistant derivatives (Mendes et al., 2019).

Synthesis of Spirocyclic Compounds

Research into the synthesis of spirocyclic compounds, such as 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane, showcases the application of these structures in various chemical syntheses. Key steps involve stereochemically controlled addition and cyclization processes (Mai et al., 2010).

Antimicrobial Evaluation

Certain spirocyclic compounds have been evaluated for their antimicrobial activities. For example, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were synthesized and showed promising antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Spoorthy et al., 2021).

Mechanism of Action

Target of Action

A structurally similar compound, 3,4-dimethoxyphenethylamine, is an analogue of the major human neurotransmitter dopamine

Mode of Action

It’s worth noting that 3,4-dimethoxyphenethylamine, a related compound, has some activity as a monoamine oxidase inhibitor . This could suggest that our compound might also interact with monoamine oxidase enzymes, but this is purely speculative and requires further investigation.

Biochemical Pathways

If it does interact with dopamine receptors or monoamine oxidase enzymes as suggested above, it could potentially influence the dopaminergic pathways in the brain .

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-17(2)24-11-18(12-25-17)9-20(10-18)16(21)19-8-13-5-6-14(22-3)15(7-13)23-4/h5-7H,8-12H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHVWERQPJAMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

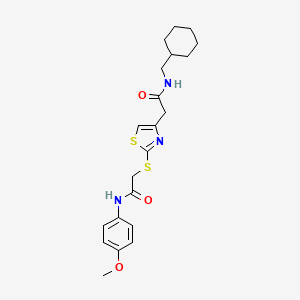

![2-(benzo[d]isoxazol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2782811.png)

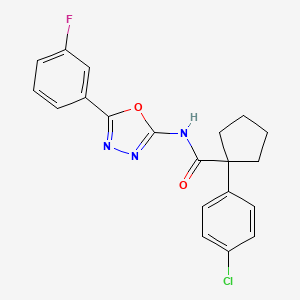

![(2Z)-3-(furan-2-yl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2782816.png)

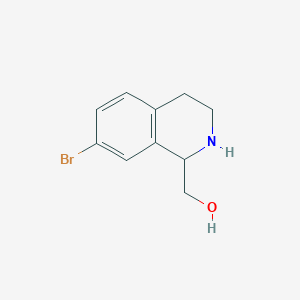

![2,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2782820.png)

![N-(2-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2782821.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2782823.png)

![(3-(benzyloxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2782824.png)

![N-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782829.png)